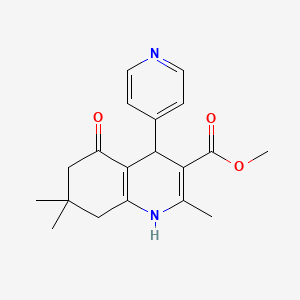
Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C20H24N2O3
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
The structure includes a hexahydroquinoline core with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death.
- Case Studies : In vitro studies have shown that methyl 2,7,7-trimethyl derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
Anti-HIV Activity
Hexahydroquinoline derivatives have also been investigated for their anti-HIV properties:
- Inhibition of Viral Replication : The compound has been shown to inhibit HIV replication in vitro by interfering with the viral life cycle at multiple stages.
- Research Findings : In a study by Palani et al., compounds similar to methyl 2,7,7-trimethyl demonstrated potent activity against HIV strains with EC50 values in the nanomolar range .
Anti-inflammatory and Analgesic Effects
The compound exhibits anti-inflammatory properties which may be beneficial in treating conditions like arthritis:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Evidence : Animal models have shown a reduction in paw edema following administration of the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Pyridine Ring | Enhances receptor binding affinity |
| Methyl Groups | Increase lipophilicity and cellular uptake |
| Carbonyl Group | Essential for biological activity |
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-5-oxo-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-11-15(18(23)24-4)16(12-5-7-20-8-6-12)17-13(21-11)9-19(2,3)10-14(17)22/h5-8,16,21H,9-10H2,1-4H3 |
InChI Key |
HIEYXBURGQZTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















